Guanosine-2'-monophosphate

描述

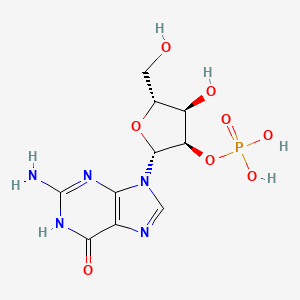

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

生物活性

Guanosine-2'-monophosphate (2'-GMP) is a nucleotide that plays a significant role in various biological processes, including signal transduction, cellular metabolism, and enzymatic reactions. This article explores the biological activity of 2'-GMP, highlighting its mechanisms of action, involvement in metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is a purine ribonucleotide consisting of guanine, ribose, and a phosphate group. It is involved in several critical biological functions:

- Nucleotide Metabolism : 2'-GMP serves as a precursor for guanosine triphosphate (GTP), a vital energy source and signaling molecule in cells.

- Signal Transduction : It acts as a second messenger in various signaling pathways, influencing cellular responses to external stimuli.

Enzymatic Reactions

2'-GMP participates in several enzymatic reactions:

- Conversion to GTP : Through the action of guanosine monophosphate reductase (GMPR), 2'-GMP can be converted into inosine monophosphate (IMP), subsequently leading to GTP synthesis. This process is crucial for maintaining cellular GTP levels, which are essential for protein synthesis and signal transduction .

- Role in Quorum Sensing : Recent studies indicate that 2',3'-cyclic guanosine monophosphate (cGMP) regulates quorum sensing in bacteria like Ralstonia solanacearum, affecting virulence and biofilm formation . This suggests that 2'-GMP may also influence microbial communication and pathogenicity.

Health and Disease

The biological activity of 2'-GMP has implications in various health conditions:

- Cancer : The phosphorylation of GMPR at specific tyrosine residues has been shown to regulate GTP levels, impacting the invasion potential of melanoma cells. Elevated levels of EPHA4, which phosphorylates GMPR, correlate with increased tumorigenicity in melanoma .

- Metabolic Disorders : Dysregulation of nucleotide metabolism involving 2'-GMP can contribute to metabolic disorders such as Lesch-Nyhan syndrome, characterized by an accumulation of uric acid due to impaired purine metabolism .

Case Studies

- Melanoma Progression : A study demonstrated that GMPR activity is crucial for regulating GTP levels in melanoma cells. Phosphorylation at Tyr267 enhances GMPR activity, reducing GTP pools and subsequently inhibiting RAC1 activation, which is linked to decreased cell invasion .

- Bacterial Virulence : Research on Ralstonia solanacearum revealed that increased levels of 2',3'-cGMP affect the expression of virulence factors through its interaction with transcriptional regulators. This highlights the potential role of 2'-GMP in bacterial pathogenesis and host interactions .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Nucleotide Metabolism | Conversion to IMP and GTP | Energy production |

| Signal Transduction | Acts as a second messenger | Cellular response modulation |

| Quorum Sensing | Regulates bacterial communication | Pathogenicity enhancement |

| Cancer Progression | Modulates GMPR activity | Influences tumor invasiveness |

| Metabolic Disorders | Impacts purine metabolism | Linked to Lesch-Nyhan syndrome |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Guanosine-2'-monophosphate in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used for quantification due to its specificity for nucleotide separation. For enhanced sensitivity in low-concentration samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is advised. Ensure calibration curves are validated using internal standards (e.g., isotopically labeled 2'-GMP) to correct for matrix effects .

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) with high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts to reference data (e.g., δ ~5.9 ppm for the ribose H1' proton in D₂O). HRMS should confirm the molecular ion [M-H]⁻ at m/z 362.04. Purity must exceed 95% as verified by anion-exchange chromatography .

Q. What are the critical factors in designing stability studies for this compound under physiological conditions?

- Methodological Answer : Assess stability by incubating 2'-GMP in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via UV absorbance at 260 nm over 24–72 hours. Include controls with RNase inhibitors to distinguish enzymatic vs. non-enzymatic hydrolysis. Use kinetic modeling (first-order decay) to calculate half-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in RNA modification pathways be systematically evaluated?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Calculate heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. Stratify data by experimental models (e.g., in vitro vs. in vivo) and assay types (e.g., radiolabeling vs. immunoblotting). Sensitivity analyses should exclude low-quality studies (e.g., those lacking negative controls) .

Q. What advanced biophysical techniques are suitable for studying this compound interactions with RNA polymerases?

- Methodological Answer : Analytical ultracentrifugation (AUC) in sedimentation velocity mode can characterize binding stoichiometry and affinity. Use a rotor speed of 50,000 rpm and absorbance optics at 260 nm. For membrane-associated systems, employ detergent micelles in AUC to maintain protein solubility. Data analysis via 2DSA (two-dimensional spectrum analysis) resolves heterogenous complexes .

Q. How should researchers address batch-to-batch variability in enzymatically synthesized this compound?

- Methodological Answer : Implement a quality-by-design (QbD) approach:

- Critical Process Parameters (CPPs) : pH (optimize between 6.5–7.0), temperature (25–30°C), and enzyme-to-substrate ratio.

- Critical Quality Attributes (CQAs) : Purity (≥98%), residual ATP (≤0.1% via HPLC), and endotoxin levels (≤0.05 EU/mg).

Statistical tools like partial least squares (PLS) regression can link CPPs to CQAs for robust process control .

Q. Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cell signaling studies?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. Validate assays via Z’-factor calculations (≥0.5 indicates robust separation between positive/negative controls). For multiplexed datasets, apply false discovery rate (FDR) correction .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunoprecipitation assays?

- Methodological Answer : Perform competition assays with excess free 2'-GMP (10× molar concentration) to confirm signal reduction. Include structurally similar analogs (e.g., 3'-GMP, 5'-GMP) as negative competitors. Validate via knockout cell lines or CRISPR-mediated depletion of target proteins .

Q. Tables for Key Methodological Parameters

属性

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。